molecular formula C16H16FN3O B3373774 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea CAS No. 1016498-13-7

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea

Cat. No. B3373774
CAS RN: 1016498-13-7
M. Wt: 285.32 g/mol
InChI Key: UJDYQOGEHMBPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea (FTHQ) is an organic compound that has been used in various scientific and medical research applications. FTHQ is a heterocyclic compound, which means that it contains atoms of at least two different elements in its ring-like structure. FTHQ has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis. In terms of therapeutic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential to be used as an antifungal agent, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme tyrosinase. 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has also been studied for its potential to act as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. In terms of synthetic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been used as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is not completely understood. However, it is believed that 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been shown to act as a substrate for the enzyme acetylcholinesterase, which suggests that it may be involved in the regulation of acetylcholine levels in the brain as well. Additionally, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis. In terms of therapeutic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential to be used as an antifungal agent, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme tyrosinase. In terms of synthetic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been used as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea in laboratory experiments include its low cost, its availability from commercial sources, and its stability in aqueous solutions. Additionally, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea can be used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. The limitations of using 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea in laboratory experiments include its low solubility in some solvents, its potential to be toxic in high concentrations, and its potential to react with other compounds in the reaction mixture.

Future Directions

The potential future directions for research on 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea include further studies on its therapeutic applications, its potential to act as a substrate for the enzyme acetylcholinesterase, and its potential to act as a synthetic intermediate in organic synthesis. Additionally, further studies on the mechanism of action of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea and its biochemical and physiological effects may lead to new therapeutic applications for this compound. Furthermore, further studies on the synthesis of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea and its potential to be used as a precursor for the synthesis of various heterocyclic compounds may lead to new synthetic methods.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-12-6-1-2-7-15(12)20-16(21)19-14-9-3-8-13-11(14)5-4-10-18-13/h1-3,6-9,18H,4-5,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDYQOGEHMBPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC(=O)NC3=CC=CC=C3F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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